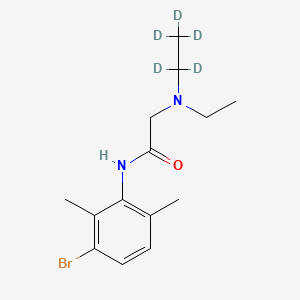

3-Bromo lidocaine-d5

Description

Contextualization of Lidocaine (B1675312) Derivatives in Chemical and Biological Investigations

Lidocaine and its derivatives are integral to a multitude of research applications. clearsynth.com They serve as molecular probes to study the structure and function of ion channels, particularly sodium channels, which are fundamental to nerve impulse transmission. chemicalbook.com By observing how these modified compounds interact with their biological targets, scientists can gain a deeper understanding of physiological and pathological processes at the molecular level.

Strategic Role of Stable Isotope Labeled Compounds in Contemporary Research

The introduction of stable isotopes, such as deuterium (B1214612) (a heavy isotope of hydrogen), into a compound's structure is a powerful technique in modern research. clearsynth.com This isotopic labeling creates a "heavy" version of the molecule that is chemically identical to its "light" counterpart but can be distinguished by its mass. This property is particularly useful in quantitative analysis, where the labeled compound can be used as an internal standard to ensure the accuracy of measurements. vulcanchem.com

Deuterium-labeled compounds like 3-Bromo lidocaine-d5 are essential for pharmacokinetic studies, which examine how a substance is absorbed, distributed, metabolized, and excreted by a living organism. clearsynth.comvulcanchem.com The deuterium atoms stabilize the compound against metabolic degradation, allowing for more precise tracking in biological samples such as plasma, urine, and tissues. vulcanchem.com

Significance of Chemical Modification (e.g., Halogenation) in Medicinal Chemistry Research

The addition of halogen atoms, such as bromine, to a molecule is a common strategy in medicinal chemistry to alter its properties. vulcanchem.com Bromination can influence a compound's lipophilicity (its ability to dissolve in fats and oils), which in turn affects its membrane permeability and how it interacts with biological targets. vulcanchem.com This modification can also alter the electronic structure of the molecule, potentially modulating its affinity for enzymes like cytochrome P450, which are involved in drug metabolism. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C14H21BrN2O |

|---|---|

Molecular Weight |

318.26 g/mol |

IUPAC Name |

N-(3-bromo-2,6-dimethylphenyl)-2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]acetamide |

InChI |

InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)/i1D3,5D2 |

InChI Key |

OWGUAZBPDHJLDX-RPIBLTHZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C |

Origin of Product |

United States |

Chemical Profile of 3 Bromo Lidocaine D5

3-Bromo lidocaine-d5 is a synthetic, isotopically labeled derivative of lidocaine (B1675312). Its chemical name is N-(3-Bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide-d5. usbio.netimpurity.com The "d5" in its name indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. vulcanchem.com This specific labeling pattern, typically on the diethylamino group or aromatic methyl substituents, is crucial for its use as an internal standard in analytical chemistry. vulcanchem.com

| Property | Value |

| Molecular Formula | C14H16D5BrN2O |

| Molecular Weight | 318.26 g/mol |

| Appearance | Light Yellow Oil |

| Solubility | Dichloromethane (B109758), Chloroform, DMSO |

| Purity | ≥98% |

| Storage Conditions | 2–8°C, protected from light |

| This table summarizes the key physicochemical properties of this compound. vulcanchem.comimpurity.com |

Synthesis and Manufacturing

The synthesis of 3-Bromo lidocaine-d5 is a multi-step process that involves the careful introduction of both the bromine atom and the deuterium (B1214612) labels. The general synthesis of lidocaine (B1675312) involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by a reaction with diethylamine (B46881). google.com To produce this compound, a bromination step is incorporated, and deuterated starting materials are used.

The bromination of aromatic compounds can be achieved using various reagents and conditions, often involving an electrophilic aromatic substitution reaction. google.com The incorporation of deuterium atoms is typically achieved by using deuterated precursors in the synthesis.

Applications in Research

The primary application of 3-Bromo lidocaine-d5 is as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com This technique is widely used for the quantitative analysis of lidocaine (B1675312) and its metabolites in biological matrices. vulcanchem.comshimadzu.eu

By adding a known amount of this compound to a sample, researchers can accurately quantify the concentration of the unlabeled analyte. The labeled standard co-elutes with the analyte during chromatography and has similar ionization efficiency in the mass spectrometer, allowing for correction of any variations that may occur during sample preparation and analysis. vulcanchem.com This ensures the reliability and accuracy of pharmacokinetic and metabolic studies. clearsynth.comvulcanchem.com

Analytical Techniques and Data

Chemical Synthesis Pathways for Brominated Lidocaine Analogs

The creation of the core 3-bromo lidocaine structure is the foundational stage of the synthesis. The strategies primarily revolve around the careful construction of the N-acyl aniline (B41778) framework and the subsequent, highly controlled electrophilic aromatic substitution to install the bromine atom at the desired position.

The synthesis of the 3-bromo lidocaine scaffold can be approached via two principal retrosynthetic pathways. The choice of pathway often depends on the availability of starting materials and the desired control over regioselectivity.

Pathway A: Late-Stage Bromination: This approach involves synthesizing the parent lidocaine molecule first, followed by bromination. The primary precursors are 2,6-dimethylaniline (B139824), chloroacetyl chloride, and diethylamine (B46881). The 2,6-dimethylaniline is first acylated with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine in a nucleophilic substitution reaction to yield lidocaine. The final step is the bromination of the fully formed lidocaine molecule.

Pathway B: Early-Stage Bromination (Building Block Approach): This is often the preferred route for ensuring regiochemical purity. The synthesis begins with a pre-brominated aniline. The key precursor is 3-bromo-2,6-dimethylaniline (B2819372) . This starting material already contains the bromine atom in the correct position, eliminating the risk of forming isomeric byproducts in a later bromination step. This precursor is then subjected to the same reaction sequence as in Pathway A: acylation with chloroacetyl chloride followed by amination with diethylamine.

The table below outlines the key chemical building blocks involved in these synthetic routes.

| Chemical Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2,6-Dimethylaniline | C₈H₁₁N | Core aromatic amine building block for the lidocaine scaffold. |

| 3-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | Regiochemically defined precursor for Pathway B, ensuring bromine is at the 3-position. |

| Chloroacetyl Chloride | C₂H₂Cl₂O | Acylating agent used to form the amide bond and introduce the reactive chloro-group for subsequent amination. |

| Diethylamine | C₄H₁₁N | Nucleophilic amine that displaces the chloride to form the terminal tertiary amine of the lidocaine side chain. |

| 2-Chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide | C₁₀H₁₁BrClNO | Key intermediate formed from the acylation of 3-bromo-2,6-dimethylaniline; precursor to the final product. |

When pursuing a late-stage bromination strategy (Pathway A), achieving regioselectivity is the principal chemical challenge. The aromatic ring of lidocaine is activated by three groups: the ortho, para-directing amide group (-NHCOCH₂NEt₂) and two ortho, para-directing methyl groups. The available positions for substitution are 3, 4, and 5.

The amide group strongly directs to its para position (the 4-position), while the methyl groups activate their ortho positions (the 3- and 5-positions) and their para position (the 4-position). This convergence of directing effects makes the 4-position electronically favored. However, the extreme steric hindrance from the two flanking methyl groups and the bulky N-acyl side chain can influence the reaction's outcome, potentially allowing for substitution at the less-hindered 3- and 5-positions.

To selectively achieve bromination at the 3-position, reaction conditions must be carefully optimized. This involves the selection of an appropriate brominating agent and solvent system.

N-Bromosuccinimide (NBS): NBS is a common and milder source of electrophilic bromine (Br⁺). In the presence of a catalyst or in a polar solvent like acetic acid, it can effectively brominate activated aromatic rings. Control of stoichiometry and temperature is critical to prevent over-bromination or side reactions.

Molecular Bromine (Br₂): Using Br₂ often requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to enhance its electrophilicity. However, these harsh conditions can lead to a mixture of isomers (3-bromo and 4-bromo derivatives) and polybrominated products. A non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) is typically used.

The table below compares common bromination systems for this type of transformation.

| Brominating System | Typical Conditions | Selectivity Considerations |

|---|---|---|

| Br₂ / Acetic Acid | Room temperature or gentle heating. | Moderate selectivity. The polar protic solvent can stabilize the reaction intermediates, but a mixture of 3- and 4-isomers is common. |

| Br₂ / FeBr₃ in CCl₄ | Low temperature (e.g., 0 °C) to control reactivity. | Highly reactive system. Often leads to poor regioselectivity and a higher risk of polybromination due to the powerful electrophile generated. |

| N-Bromosuccinimide (NBS) / Acetic Acid | Room temperature. | Generally provides better control than Br₂. Can favor kinetic products, but careful optimization is required to maximize the yield of the 3-bromo isomer. |

Due to these challenges, the building block approach using 3-bromo-2,6-dimethylaniline (Pathway B) is overwhelmingly favored for producing a pure, single-isomer final product.

The synthetic methodology established for 3-bromo lidocaine is modular and can be readily adapted to prepare a library of related analogs. This flexibility is inherent in the final step of the synthesis, where the amine is introduced.

Varying the Terminal Amine: By substituting diethylamine with other secondary amines, a wide range of analogs can be generated. For example, using dimethylamine (B145610) would yield the N,N-dimethyl analog, while using cyclic amines like piperidine (B6355638) or morpholine (B109124) would produce analogs with constrained conformations.

Modifying the Acyl Chain: The chloroacetyl chloride linker can be replaced with other α-halo acyl halides. For instance, using 2-chloropropionyl chloride would introduce a methyl group on the acyl chain, creating a new chiral center and yielding diastereomeric products.

This modularity allows for the systematic exploration of structure-activity relationships or the creation of a diverse set of internal standards for multiplexed analytical methods.

Regioselective Bromination Techniques in Aromatic Amide Systems

Deuterium Incorporation Methods for the Lidocaine-d5 Core Structure

The incorporation of deuterium is the final critical phase in synthesizing this compound. The goal is to introduce a stable, positionally defined mass shift without altering the compound's chemical properties.

The most reliable and precise method for producing this compound is the deuterated building block approach . This strategy ensures that the deuterium atoms are incorporated at specific, non-exchangeable positions with high isotopic enrichment.

For this compound, the target for labeling is typically one of the ethyl groups on the terminal nitrogen atom. The required deuterated building block is diethylamine-d5 , where one ethyl group is fully deuterated (i.e., -N(CH₂CH₃)(CD₂CD₃)). This labeled amine is used in the final step of the synthesis, reacting with the 2-chloro-N-(3-bromo-2,6-dimethylphenyl)acetamide intermediate. The reaction proceeds via the same nucleophilic substitution mechanism as the non-deuterated synthesis, directly installing the d5-labeled moiety onto the molecule.

The synthesis of diethylamine-d5 itself involves starting with heavily deuterated precursors, such as ethanol-d6 (B42895) (CD₃CD₂OH) or acetaldehyde-d4 (B137916) (CD₃CDO), and converting them to the target amine through established chemical transformations.

Alternative, less specific methods exist but are generally unsuitable for this purpose:

H-D Exchange: Post-synthetic hydrogen-deuterium exchange using D₂O or D₂ gas with a metal catalyst (e.g., Palladium on carbon) is a possible deuteration technique. However, for a molecule like 3-bromo lidocaine, this method would lack positional control. It could lead to scrambling of deuterium atoms across various positions, including the aromatic ring and the α-carbons of the methyl groups, resulting in a product with low positional and isotopic purity.

For an internal standard, both positional specificity and isotopic purity are non-negotiable quality attributes.

Positional Specificity: This refers to the exact location of the deuterium atoms within the molecule. By using diethylamine-d5, the five deuterium atoms are confined to one ethyl group. This is crucial because deuterium atoms on C-H bonds are stable and non-exchangeable under typical analytical conditions (e.g., in LC-MS mobile phases). If deuterium were incorporated at exchangeable sites, such as the amide N-H, it would be lost in protic solvents, rendering the standard useless.

Isotopic Purity (or Enrichment): This measures the percentage of molecules that contain the desired number of deuterium atoms (in this case, five). A high isotopic purity (typically >98%) is required to ensure that the mass spectrometer signal for the internal standard is clean and does not have significant contributions from lower-mass (d0 to d4) or higher-mass (d6+) isotopologues. The building block approach, starting with a highly enriched diethylamine-d5 precursor, is the only practical way to achieve this level of purity.

Verification of these attributes is performed using sophisticated analytical techniques.

| Analytical Technique | Information Provided | Importance for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Confirms the correct mass shift (M+5 vs. the unlabeled compound) and determines the isotopic distribution (purity). | Primary method for confirming successful deuteration and quantifying isotopic enrichment. Essential for quality control. |

| Proton NMR (¹H NMR) | Shows the absence or significant reduction of proton signals at the deuterated positions (i.e., the signals for one -CH₂- and one -CH₃ group disappear). | Confirms the location of the deuterium atoms by observing the disappearance of the corresponding proton signals. |

| Deuterium NMR (²H NMR) | Directly detects the deuterium nuclei, providing a signal whose chemical shift confirms their chemical environment. | Provides unambiguous proof of the presence and position of the deuterium labels on the ethyl group. |

### 2.3. Chemical Elucidation and Advanced Characterization of Synthesized Analogs

The definitive identification and characterization of synthesized analogs such as this compound are paramount to confirm their structural integrity and isotopic purity. This process relies on a combination of advanced separatory and spectroscopic techniques, each providing complementary information to build a complete structural profile.

#### 2.3.1. Chromatographic Purification Methodologies (e.g., Preparative High-Performance Liquid Chromatography, Flash Chromatography)

Following synthesis, crude this compound requires rigorous purification to remove unreacted starting materials, by-products, and other impurities. Preparative chromatography is an indispensable technique for isolating target compounds in sufficient quantity and purity for their use as analytical standards. gilson.comijrpr.com

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique widely employed in the pharmaceutical industry for the purification of active pharmaceutical ingredients (APIs) and their related compounds. ijrpr.comteledynelabs.com For an analog like this compound, a reversed-phase method is typically optimal. The increased lipophilicity from the bromine atom suggests that a C18 or similar hydrophobic stationary phase would be effective. jalsnet.comsigmaaldrich.com Method development often begins at an analytical scale to optimize separation parameters before scaling up. neopharmlabs.com A gradient elution using a mobile phase of acetonitrile (B52724) and water, often with a modifier like phosphoric acid or ammonium (B1175870) hydroxide (B78521) to control the ionization state of the tertiary amine, allows for efficient separation of the target compound from closely related impurities. sigmaaldrich.comhalocolumns.com Fraction collection is triggered by a UV detector, and subsequent solvent evaporation or lyophilization yields the purified compound.

Flash Chromatography: For larger scale purifications or as a preliminary purification step, flash chromatography offers a faster, lower-pressure alternative to preparative HPLC. Using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity (e.g., a hexane/ethyl acetate (B1210297) gradient), non-polar impurities can be effectively removed. While its resolving power is lower than HPLC, it is a valuable tool for removing major impurities from the reaction mixture before a final high-purity polishing step with preparative HPLC.

A typical purification workflow for this compound would involve an initial extraction to remove water-soluble by-products, followed by flash chromatography to isolate the semi-pure product. A final purification step using preparative HPLC would then be employed to achieve the high purity (>98%) required for an analytical standard.

| Parameter | Flash Chromatography | Preparative HPLC |

|---|---|---|

| Primary Use | Initial, large-scale purification | Final, high-purity "polishing" |

| Stationary Phase | Silica Gel (Normal Phase) | C18, C8 (Reversed-Phase) |

| Mobile Phase | Non-polar organic solvents (e.g., Hexane/Ethyl Acetate) | Polar solvents (e.g., Acetonitrile/Water) with modifiers |

| Resolution | Moderate | High |

| Speed | Fast | Slower |

| Scale | Grams to Kilograms | Milligrams to Grams gilson.com |

#### 2.3.2. Advanced Spectroscopic Confirmation of Deuterated and Brominated Structures

Once purified, the identity and structural integrity of this compound are confirmed using a suite of advanced spectroscopic methods.

##### 2.3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR provides detailed information about the carbon-hydrogen framework, while ²H NMR can directly confirm the sites of deuteration.

¹H NMR Spectroscopy: The proton NMR spectrum provides a fingerprint of the molecule. Compared to lidocaine, the spectrum of this compound would exhibit key differences. The aromatic region for lidocaine shows a multiplet for the three protons on the dimethylphenyl ring. In the 3-bromo analog, the symmetry is broken, and the remaining two aromatic protons (at positions 4 and 5) would likely appear as distinct doublets. libretexts.org The signals corresponding to the five deuterated protons on one of the N-ethyl groups would be absent or significantly diminished, confirming the isotopic labeling. nih.gov The remaining N-ethyl group and the two aryl-methyl groups would show signals similar to those in lidocaine, though potentially with minor shifts due to the electronic effect of the bromine atom. pressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton. The introduction of bromine at the C-3 position of the aromatic ring would cause a significant shift in the resonance of that carbon and its neighbors. acs.org The carbon atoms of the deuterated ethyl group would show characteristic C-D coupling and reduced signal intensity due to the nuclear Overhauser effect and longer relaxation times. acs.org

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aryl-CH₃ | ~2.2 | ~18 | Two singlets expected. |

| Aromatic C-H (C4, C5) | ~7.1 - 7.4 | ~128 - 130 | Two distinct signals, likely doublets. libretexts.org |

| Aromatic C-Br (C3) | - | ~117 | Signal for C-Br typically shifted upfield. acs.org |

| Amide N-H | ~8.0 - 9.0 | - | Broad singlet, position is concentration/solvent dependent. |

| Amide C=O | - | ~170 | - |

| -CH₂- (Amide) | ~3.2 | ~58 | Singlet. |

| N-CH₂-CH₃ | ~2.6 (quartet) | ~50 | Protonated ethyl group. |

| N-CH₂-CH₃ | ~1.1 (triplet) | ~12 | Protonated ethyl group. |

| N-CD₂-CD₃ | Absent | Reduced intensity, multiplet | Deuterated ethyl group. nih.gov |

##### 2.3.2.2. High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

HRMS provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. nih.govresearchgate.net For this compound (C₁₄H₁₇BrD₅N₂O), HRMS would confirm the presence of both the bromine atom and the five deuterium atoms. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 peak pattern of nearly equal intensity for the molecular ion and any bromine-containing fragments. savemyexams.commsu.educhemguide.co.uk This provides definitive evidence for the incorporation of a single bromine atom. The mass shift of +5 amu compared to the non-deuterated bromo-analog confirms the d5-labeling. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pattern, which provides further structural confirmation. A key fragmentation pathway for lidocaine involves cleavage of the amide bond to produce the diethylamino fragment. For this compound with deuteration on one ethyl group, two major fragments would be expected from the side chain: the protonated diethylamine fragment and a deuterated analog, providing information on the labeling position.

| Ion | Predicted Exact Mass (m/z) | Notes |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 322.1582 | Molecular ion with ⁷⁹Br. |

| [M(⁸¹Br)+H]⁺ | 324.1561 | M+2 isotope peak due to ⁸¹Br. savemyexams.com |

| [CH₂N(CH₂CH₃)(CD₂CD₃)]⁺ | 91.1232 | Key d5-diethylamino fragment. |

| [Br-C₆H₂(CH₃)₂NHCOCH₂]⁺ | 242.0022 / 244.0002 | Fragment containing the brominated aromatic ring. |

##### 2.3.2.3. Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. gatewayanalytical.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. These include the N-H stretch of the secondary amide, the strong C=O stretch of the amide carbonyl group, and C-H stretching from the aromatic and aliphatic portions. The introduction of deuterium would result in C-D stretching vibrations appearing at a lower frequency (around 2100-2200 cm⁻¹) compared to the standard C-H stretches (around 2850-3000 cm⁻¹). The C-Br stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 500 and 650 cm⁻¹. rsc.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and aromatic ring vibrations. gatewayanalytical.com The spectrum would be dominated by the aromatic ring breathing modes. spectrabase.com The C-C, C=C, and C-N bonds of the core structure would be clearly visible. Like in IR, the C-Br and C-D vibrations would be observable at their characteristic lower frequencies. The combination of IR and Raman provides a comprehensive vibrational profile of the molecule. cdnsciencepub.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H (Amide) | Stretching | ~3200 - 3400 | IR |

| C-H (Aromatic/Aliphatic) | Stretching | ~2850 - 3100 | IR, Raman |

| C-D (Aliphatic) | Stretching | ~2100 - 2200 | IR, Raman |

| C=O (Amide I) | Stretching | ~1650 - 1680 | IR (Strong), Raman (Moderate) |

| C=C (Aromatic) | Stretching | ~1450 - 1600 | IR, Raman |

| C-Br | Stretching | ~500 - 650 | IR (Strong), Raman (Strong) rsc.orgspectroscopyonline.com |

***

Chromatographic Separation Systems for Research Applications

Chromatographic techniques are fundamental in separating this compound from its non-labeled counterpart and other matrix components, ensuring precise quantification.

Ultra-Performance Liquid Chromatography (UPLC) Methodologies in Tandem with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of this compound. nih.govresearchgate.net The high resolution and speed of UPLC systems allow for rapid and efficient separation of analytes. nih.gov When developing UPLC-MS/MS methods, a gradient elution is often employed using a C18 column. researchgate.netnih.gov For instance, a mobile phase consisting of an aqueous component with formic acid and an organic component like acetonitrile with formic acid can be used. researchgate.net This approach has been successfully applied for the determination of lidocaine and its metabolites in various biological samples. researchgate.net The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in instrument response, leading to high accuracy and precision in quantitative assays. nih.gov

A typical UPLC-MS/MS method for related compounds involves protein precipitation of the sample, followed by chromatographic separation on a C18 column. nih.govnih.gov The gradient elution allows for the separation of the analytes of interest in a short run time. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Lidocaine Analogs

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) researchgate.net |

| Mobile Phase A | 0.1% Formic acid in water researchgate.net |

| Mobile Phase B | 0.1% Formic acid in acetonitrile researchgate.net |

| Flow Rate | 0.4 mL/min nih.gov |

| Injection Volume | 5 µL nih.gov |

| Column Temperature | 40 °C nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.netuliege.be |

This table presents a generalized set of parameters. Actual conditions must be optimized for specific applications and instrumentation.

Gas Chromatography (GC) Coupled Techniques for Volatile Derivatives

Gas chromatography (GC) is another valuable technique for the analysis of this compound, particularly when dealing with volatile derivatives of the analyte. cdc.govhpc-standards.com For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the compound. uc.ptprotocols.io Reagents such as N-methyl-n-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used for this purpose. uc.pt The derivatized analytes are then separated on a capillary column, such as a DB-5ms, and detected by a mass spectrometer. cdc.gov

GC-MS methods offer high chromatographic resolution and are well-suited for separating complex mixtures. cdc.gov The use of a stable isotope-labeled internal standard like this compound in GC-MS analysis is essential for accurate quantification, compensating for any variability in the derivatization process and injection volume. uc.pt

Optimization of Chromatographic Parameters for Stable Isotope Labeled Standards in Complex Research Matrices

The optimization of chromatographic parameters is a critical step in developing robust analytical methods for stable isotope-labeled standards like this compound, especially in complex matrices such as plasma or urine. researchgate.netresearchgate.net Key parameters that require careful optimization include the mobile phase composition, pH, flow rate, and column temperature. researchgate.net The goal is to achieve adequate separation of the analyte from potential interferences while maintaining a good peak shape and a reasonable run time. researchgate.net

For liquid chromatography, the choice of the stationary phase (e.g., C18, C8) and the organic modifier in the mobile phase (e.g., acetonitrile, methanol) significantly influences the retention and selectivity. researchgate.netscience.gov The pH of the mobile phase is particularly important for ionizable compounds like lidocaine and its analogs, as it affects their charge state and, consequently, their retention on reversed-phase columns. researchgate.net The use of experimental design methodologies can facilitate the systematic optimization of these parameters. science.gov

Mass Spectrometric Detection Strategies

Mass spectrometry provides the high sensitivity and selectivity required for the detection and quantification of this compound at low concentrations.

Triple Quadrupole Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Quantitative Research Assays

Triple quadrupole mass spectrometry (MS/MS) is the gold standard for quantitative analysis in many research fields due to its high sensitivity and specificity. bruker.com In LC-MS/MS and GC-MS/MS methods, the first quadrupole (Q1) is used to select the precursor ion of the analyte (in this case, the protonated molecule of this compound), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then used to monitor a specific product ion. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for low limits of detection and quantification. thermofisher.comnih.gov

The development of a quantitative MS/MS assay requires the optimization of several parameters, including the selection of precursor and product ions, collision energy, and ion source parameters. chemie-brunschwig.ch The use of a stable isotope-labeled internal standard like this compound, which has a similar chemical behavior to the analyte but a different mass, is essential for accurate and precise quantification. shimadzu.comshimadzu.com This internal standard compensates for any losses during sample preparation and ionization suppression or enhancement effects in the mass spectrometer. nih.gov

Table 2: Example of MRM Transitions for Lidocaine and a Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lidocaine | 235.2 uliege.benih.gov | 86.6 nih.gov |

| Lidocaine-d10 | 245.2 | 96.2 |

Note: The m/z values for this compound would be different and would need to be determined experimentally. This table illustrates the principle using lidocaine and a commonly available deuterated standard.

High-Resolution Accurate Mass Spectrometry (HRAM) for Structural Confirmation and Identification of Related Compounds

High-resolution accurate mass spectrometry (HRAM), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, which are invaluable for the structural confirmation of analytes and the identification of unknown related compounds or metabolites. uvic.calcms.czthermofisher.com HRAM instruments can distinguish between compounds with very similar nominal masses, providing a higher degree of confidence in compound identification compared to standard resolution mass spectrometers. thermofisher.com

In the context of this compound analysis, HRAM can be used to confirm the elemental composition of the parent compound and any potential impurities or degradation products. uvic.ca By comparing the measured accurate mass to the theoretical mass, the elemental formula can be confidently determined. lcms.cz Furthermore, HRAM coupled with tandem mass spectrometry (MS/MS) can provide fragmentation data that aids in the structural elucidation of unknown compounds. uvic.caresearchgate.net This is particularly useful in metabolite identification studies and in the analysis of complex samples where unexpected compounds may be present. researchgate.netthermofisher.com

Ionization Techniques (e.g., Electrospray Ionization (ESI), Chemical Ionization (CI), Direct Analysis in Real Time (DART)) for Brominated Deuterated Analogs

In the analysis of brominated deuterated analogs such as this compound, mass spectrometry (MS) is the detection method of choice, and the selection of an appropriate ionization technique is critical for achieving desired sensitivity and specificity. Ionization techniques are broadly categorized as "soft" or "hard," with soft techniques being preferable for quantitative bioanalysis as they typically preserve the molecular structure of the analyte, yielding a prominent molecular ion.

Electrospray Ionization (ESI) is one of the most common soft ionization techniques, particularly when coupled with liquid chromatography (LC-MS). nih.gov It is well-suited for polar and thermally labile molecules. In ESI, a liquid sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase, often as protonated molecules [M+H]⁺ in positive ion mode. nih.gov For analytes like lidocaine and its metabolites, ESI provides excellent sensitivity and is a standard technique for their determination in biological fluids. researchgate.net The analysis of halogenated drug metabolites is also effectively performed using ESI, making it a highly relevant technique for this compound. nih.gov

Chemical Ionization (CI) is another soft ionization method, frequently used with gas chromatography (GC-MS). Unlike harsher methods like electron ionization, CI uses a reagent gas (e.g., methane (B114726) or ammonia) which is first ionized. These reagent gas ions then react with the analyte molecules in the gas phase, typically transferring a proton to form [M+H]⁺ ions in a less energetic process that reduces fragmentation. This makes it valuable for confirming the molecular weight of compounds that fragment extensively under other methods. For halogenated compounds, Negative Chemical Ionization (NCI) is particularly advantageous. NCI is highly specific for electrophilic compounds containing electronegative atoms, such as bromine, and can significantly increase sensitivity and reduce background noise. nih.govmdpi.com

Direct Analysis in Real Time (DART) is a more recent ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases in their native state with minimal or no sample preparation. nih.govwikipedia.org In DART, a heated stream of excited gas (like helium or nitrogen) is directed at the sample, desorbing and ionizing the analyte molecules, which are then drawn into the mass spectrometer. bruker.com This process is also a soft ionization method, producing predominantly protonated molecules [M+H]⁺. wikipedia.org Its speed and elimination of complex sample preparation steps make DART a valuable tool for high-throughput screening in pharmaceutical applications, including the analysis of final products and reaction monitoring. nih.govacs.org

A comparison of these ionization techniques is presented below.

| Feature | Electrospray Ionization (ESI) | Chemical Ionization (CI) | Direct Analysis in Real Time (DART) |

| Principle | Ion formation from charged liquid droplets. | Ion-molecule reactions with a reagent gas. | Desorption and ionization by excited-state gas species. wikipedia.org |

| Sample State | Liquid (typically from LC). | Gas (typically from GC). | Solid, liquid, or gas at ambient pressure. nih.govbruker.com |

| Sample Prep | Requires sample to be in solution; often involves chromatography. | Sample must be volatile and thermally stable. | Minimal to no preparation required. nih.gov |

| Ionization Type | Soft. nih.gov | Soft. | Soft. wikipedia.org |

| Typical Ions | [M+H]⁺, [M-H]⁻, adducts. nih.gov | [M+H]⁺, [M-H]⁻. | [M+H]⁺, [M-H]⁻. wikipedia.org |

| Key Advantage | Excellent for polar, non-volatile biomolecules; easily coupled with LC. | Enhances molecular ion abundance for compounds that fragment easily. NCI is highly specific for halogenated compounds. mdpi.com | Very high speed; suitable for high-throughput screening of various sample types. nih.govacs.org |

Role of this compound as a Stable Isotope Internal Standard

The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical chemistry. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and controls in an analysis batch to correct for variability during the analytical process. wuxiapptec.com

A SIL-IS is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties (such as polarity, solubility, and ionization efficiency) to the analyte of interest. wuxiapptec.com However, due to the incorporation of stable isotopes (in this case, five deuterium atoms), it has a higher molecular weight than the non-labeled analyte. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring both behave almost identically during sample extraction, chromatographic separation, and ionization. wuxiapptec.com The use of this compound is specifically intended for the quantification of brominated lidocaine metabolites or related structures in research settings.

Application in Quantitative Bioanalytical Method Development for In Vitro and Non-Human Biological Studies

In the development of bioanalytical methods for preclinical research, this compound serves as an indispensable tool for the accurate quantification of its corresponding non-labeled analyte in complex biological matrices. These matrices, which include plasma, urine, and tissue homogenates from in vitro experiments or non-human studies, contain numerous endogenous components that can interfere with the analysis. vulcanchem.comresearchgate.net

The process involves adding a precise amount of this compound to the biological sample at the beginning of the sample preparation procedure. wuxiapptec.com Any loss of analyte during subsequent steps—such as protein precipitation, liquid-liquid extraction, or solid-phase extraction—will be mirrored by a proportional loss of the SIL-IS. wuxiapptec.com In the final LC-MS/MS analysis, quantification is based on the peak area ratio of the analyte to the internal standard, rather than the absolute response of the analyte alone. This ratiometric approach effectively cancels out variations in sample handling and instrument response, leading to highly accurate and precise measurements of the analyte concentration. wuxiapptec.commusechem.com

Calibration Strategies and Method Validation Parameters for Labeled Standards in Research Settings

For a quantitative method using this compound to be considered reliable, it must be thoroughly validated. researchgate.net The validation process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose. A cornerstone of this process is the calibration curve. This is generated by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte into a blank matrix (e.g., control plasma) along with a constant concentration of the SIL-IS. A plot of the analyte/IS peak area ratio versus the analyte concentration should yield a linear relationship, which is then used to determine the concentration of the analyte in unknown samples. uc.pt

Key validation parameters, as guided by regulatory principles and scientific best practices, are assessed to ensure the method's reliability. researchgate.net

| Validation Parameter | Description | Common Acceptance Criteria (Research Setting) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. |

| Calibration Curve | Demonstrates the relationship between the measured response (analyte/IS ratio) and the concentration of the analyte. | At least 6-8 non-zero points; correlation coefficient (r²) ≥ 0.99. uc.pt |

| Accuracy | The closeness of the measured concentration to the true nominal value. | Mean concentration should be within ±20% of the nominal value (±25% at LLOQ). uc.pt |

| Precision | The degree of scatter or agreement between a series of measurements. | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 20% (25% at LLOQ). uc.pt |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net | Analyte response is distinguishable from blank; meets accuracy and precision criteria. |

| Dilution Integrity | Ensures that a sample with a concentration above the upper limit of quantification (ULOQ) can be diluted with blank matrix and analyzed accurately. | Accuracy and precision of the diluted sample must be within ±20%. researchgate.net |

| Stability | Evaluates the chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stored samples should be within ±20% of the baseline samples. |

Addressing Matrix Effects and Ensuring Analytical Robustness in Complex Research Samples

One of the most significant challenges in LC-MS/MS-based bioanalysis is the "matrix effect." myadlm.org This phenomenon is caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the analyte in the mass spectrometer's source. wuxiapptec.com This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise results.

The use of a co-eluting SIL-IS like this compound is the most effective strategy to compensate for matrix effects. wuxiapptec.com Because the SIL-IS and the analyte have virtually identical physicochemical properties, they experience the same degree of ion suppression or enhancement as they pass through the ion source. wuxiapptec.com As a result, the ratio of their peak areas remains constant, even if their absolute signal intensities fluctuate due to matrix effects. This ensures the robustness and reliability of the analytical method across different sources of biological matrix (e.g., plasma from different subjects).

However, it is crucial to verify that the analyte and its deuterated standard co-elute perfectly. In some cases, the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time, known as the deuterium isotope effect. myadlm.org If this chromatographic separation occurs in a region where the matrix effect is rapidly changing, the analyte and the IS may experience differential ion suppression, compromising the correction. Therefore, careful chromatographic method development is essential to ensure co-elution and maintain analytical robustness.

Future Research Directions and Advanced Applications of 3 Bromo Lidocaine D5

Emerging Analytical Platforms for High-Throughput Screening Utilizing Deuterated Brominated Analogs

The unique structural characteristics of 3-Bromo lidocaine-d5, featuring both bromine and deuterium (B1214612) atoms, position it as a valuable tool in the advancement of high-throughput screening (HTS) platforms. The presence of bromine introduces a distinct isotopic pattern that can be readily identified in mass spectrometry, while the deuterium labeling offers a means for precise quantification and differentiation from its non-deuterated counterparts.

Emerging analytical technologies are increasingly leveraging such labeled compounds for more efficient and reliable screening. researchgate.net For instance, in mass spectrometry-based screening, the bromine atom in this compound can serve as a "mass defect label." researchgate.net This allows for the rapid identification of analytes containing this tag, even within complex biological matrices, by shifting their mass defect to a specific region of the mass spectrum. researchgate.net This technique significantly enhances the selectivity and reduces the complexity of data analysis in HTS assays.

Furthermore, the development of automated patch-clamp (APC) systems for ion channel screening presents another avenue for the application of deuterated brominated analogs. nanion.de These high-throughput systems can rapidly assess the modulatory effects of compounds on ion channels, which are important drug targets. The use of well-characterized labeled compounds like this compound can aid in validating these platforms and ensuring the accuracy of screening results.

The combination of deuteration and halogenation in a single molecule also opens up possibilities for multi-modal screening approaches. For example, techniques combining mass spectrometry with other detection methods could exploit both the isotopic signature of bromine and the mass shift from deuterium to achieve highly specific and sensitive detection in complex samples. researchgate.nettandfonline.com

Table 1: Potential High-Throughput Screening Applications for this compound

| Screening Application | Role of this compound | Key Analytical Advantage |

| Mass Spectrometry-Based Screening | Internal Standard / Mass Defect Label | Enhanced selectivity and simplified data analysis due to unique isotopic signature of bromine. researchgate.net |

| Automated Patch-Clamp (APC) for Ion Channels | Reference Compound / Probe | Validation of HTS platforms and accurate assessment of ion channel modulation. nanion.de |

| Multi-Modal Screening | Dual-Signal Probe | Highly specific detection by leveraging both the bromine isotopic pattern and deuterium mass shift. researchgate.nettandfonline.com |

Integration of this compound in Omics-Based Research (e.g., Metabolomics, Proteomics)

In the fields of metabolomics and proteomics, stable isotope-labeled internal standards are indispensable for accurate quantification and compensation for experimental variability. caymanchem.comclearsynth.com this compound, with its deuterium labeling, serves as an ideal internal standard for studies involving the analysis of lidocaine (B1675312) and its metabolites. impurity.com The deuterium atoms provide a mass difference that allows it to be distinguished from the endogenous, non-deuterated analyte by mass spectrometry, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis. caymanchem.comlgcstandards.com

The use of deuterated standards helps to correct for matrix effects, which are a common source of error in the analysis of complex biological samples like plasma or tissue extracts. clearsynth.commyadlm.org By comparing the signal of the analyte to that of the known concentration of the deuterated internal standard, researchers can achieve more precise and accurate quantification. clearsynth.com

While the primary application in omics is as an internal standard, the bromine atom in this compound also presents opportunities for novel applications. In metabolomics, for instance, the bromine tag could be used in targeted studies to track the metabolic fate of the lidocaine scaffold. This "tagging" approach can facilitate the identification of novel metabolites by creating a unique isotopic signature that is easily recognizable in mass spectral data. researchgate.net

In proteomics, while not a direct application for a small molecule like this compound, the principles of using halogenated and isotopically labeled probes are relevant. Similar strategies are employed to develop chemical probes for identifying protein-drug interactions or for activity-based protein profiling. researchgate.net

Table 2: Applications of this compound in Omics Research

| Omics Field | Application of this compound | Benefit |

| Metabolomics | Internal Standard for Quantification | Corrects for matrix effects and improves accuracy of metabolite measurement. clearsynth.commyadlm.org |

| Metabolomics | Tracer for Metabolic Pathway Studies | Bromine tag facilitates identification of novel metabolites through its unique isotopic signature. researchgate.net |

| Proteomics (by analogy) | Model for Developing Halogenated Probes | Demonstrates the utility of halogenation for creating unique mass signatures in complex biological samples. researchgate.net |

Development of Novel Research Tools and Probes Based on the 3-Bromo Lidocaine Scaffold

The lidocaine scaffold itself has been the subject of structure-activity relationship (SAR) studies to develop analogs with modified biological activities. nih.gov The introduction of a bromine atom and deuterium labels onto this scaffold, as in this compound, provides a template for the creation of novel research tools and chemical probes.

The bromine atom, in particular, can be a versatile chemical handle for further modifications. For example, it could be used in cross-coupling reactions to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups. This would transform the 3-Bromo lidocaine scaffold into a probe for studying its interactions with biological targets, such as ion channels or enzymes. Such probes are invaluable for techniques like fluorescence microscopy, pull-down assays, and other methods used to elucidate drug mechanisms of action.

Furthermore, the development of molecules with specific functionalities based on a known drug scaffold can lead to the discovery of compounds with novel therapeutic applications or improved pharmacological profiles. nih.gov For instance, modifications to the lidocaine structure have yielded derivatives with reduced anesthetic activity but enhanced antispasmodic properties. nih.gov The this compound structure could serve as a starting point for exploring similar modifications, with the added benefit of the bromine and deuterium labels for analytical purposes.

The creation of such specialized research tools is a key aspect of advancing our understanding of pharmacology and drug metabolism. The principles of late-stage functionalization, a growing field in organic chemistry, could be applied to the 3-Bromo lidocaine scaffold to introduce a wide range of chemical functionalities. researchgate.net

Table 3: Potential Research Tools Derived from the 3-Bromo Lidocaine Scaffold

| Research Tool | Potential Modification of 3-Bromo Lidocaine Scaffold | Application |

| Fluorescent Probe | Attachment of a fluorophore via the bromine atom | Visualization of drug distribution and target binding in cells and tissues. |

| Affinity-Based Probe | Introduction of a biotin tag or other affinity handle | Isolation and identification of binding partners (e.g., proteins). |

| Photoaffinity Label | Incorporation of a photoreactive group | Covalent labeling of target proteins upon UV irradiation to identify binding sites. |

Synthetic Innovations for Complex Deuterated and Halogenated Derivatives and Expanding the Chemical Space for Research

The synthesis of complex molecules containing both deuterium and halogens, like this compound, presents unique challenges and opportunities for synthetic chemistry. The development of efficient and selective methods for introducing these functionalities is an active area of research.

Late-stage functionalization strategies are particularly relevant in this context. researchgate.net These methods aim to introduce chemical modifications into complex molecules at a late stage of the synthesis, avoiding the need for lengthy de novo syntheses. For example, photocatalyzed hydrogen atom transfer (HAT) represents a modern approach for the selective functionalization of C-H bonds, which could be adapted for the synthesis of deuterated and halogenated derivatives. acs.org

Innovations in organometallic chemistry and catalysis are also crucial for expanding the chemical space of lidocaine derivatives. researchgate.net For instance, new catalytic methods could enable the selective introduction of bromine or other halogens at different positions on the lidocaine scaffold, leading to a diverse library of analogs for screening and SAR studies. The synthesis of these novel compounds would not only provide new research tools but also drive the development of more sophisticated synthetic methodologies.

The ability to create a wide array of deuterated and halogenated derivatives of a well-established drug like lidocaine would significantly enhance the toolkit available to researchers in pharmacology, toxicology, and drug metabolism. This expanded chemical space would allow for more detailed investigations into the structure-activity relationships, metabolic pathways, and off-target effects of this important class of compounds.

Table 4: Synthetic Strategies for Expanding the Chemical Space of Lidocaine Derivatives

| Synthetic Strategy | Description | Potential Outcome |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late synthetic step. researchgate.net | Efficient synthesis of a diverse range of deuterated and halogenated lidocaine analogs. |

| Photocatalyzed Hydrogen Atom Transfer (HAT) | Use of light to initiate the selective cleavage and functionalization of C-H bonds. acs.org | Novel methods for introducing deuterium and other functionalities with high selectivity. |

| Advanced Catalysis | Development of new catalysts for selective halogenation and other transformations. | Access to a wider variety of lidocaine derivatives with unique substitution patterns. |

Q & A

Basic: What synthetic methodologies are employed for 3-Bromo lidocaine-d5, and how is structural fidelity validated?

Methodological Answer:

this compound is typically synthesized via bromination of the lidocaine precursor at the 3-position, followed by deuterium incorporation using deuterated reagents (e.g., D₂O or deuterated solvents under catalytic conditions). Structural validation requires:

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms bromination via loss of aromatic proton signals, while deuterium incorporation is evidenced by reduced signal intensity at deuterated positions. ¹³C NMR verifies backbone integrity .

- Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak ([M+H]⁺) with a mass shift consistent with bromine (+79.9 Da) and deuterium (+5 Da for d5 substitution). Isotopic patterns distinguish deuterated vs. non-deuterated species .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of bromine and deuterium substituents .

Advanced: How does deuteration at the d5 position influence metabolic stability and pharmacokinetics in comparative studies?

Methodological Answer:

Deuterium’s kinetic isotope effect (KIE) slows metabolic cleavage of C-D bonds, potentially extending half-life. Key experimental approaches include:

- In Vitro Metabolism Assays: Liver microsomes or cytochrome P450 isoforms assess metabolic pathways (e.g., CYP3A4-mediated N-dealkylation). Quantify deuterium’s impact via LC-MS/MS by comparing metabolite ratios (d5 vs. non-deuterated) .

- In Vivo Pharmacokinetics: Administer equimolar doses of deuterated and non-deuterated analogs to animal models. Plasma samples analyzed via HPLC-MS reveal AUC (area under the curve) differences attributable to deuteration .

- Isotope Tracing: Use ³H or ¹⁴C labels alongside deuterium to track metabolite distribution .

Basic: What experimental models are appropriate for evaluating the anesthetic efficacy of this compound?

Methodological Answer:

- In Vitro:

- Voltage-Clamp Electrophysiology: Measure sodium channel blockade in dorsal root ganglion neurons. Compare IC₅₀ values between deuterated and non-deuterated forms .

- In Vivo:

Advanced: How can conflicting pharmacological data across studies be systematically addressed?

Methodological Answer:

Contradictions often arise from variability in:

- Dosage Regimens: Standardize dosing (mg/kg) and administration routes.

- Analytical Sensitivity: Validate LC-MS/MS methods with deuterium-specific MRM (multiple reaction monitoring) transitions to avoid cross-talk .

- Model Systems: Compare results across cell lines (e.g., HEK293 vs. primary neurons) or species (rat vs. mouse).

- Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to aggregate data from published studies, adjusting for experimental heterogeneity .

Basic: Which spectroscopic techniques optimize deuterium incorporation analysis?

Methodological Answer:

- ¹H NMR: Deuterated positions show signal attenuation. For example, the d5 label reduces proton count in methyl or aromatic groups .

- Fourier-Transform Infrared (FTIR): C-D stretching vibrations (~2100 cm⁻¹) distinguish from C-H (~2900 cm⁻¹).

- Isotope Ratio MS (IR-MS): Quantifies deuterium enrichment with precision <0.1% .

Advanced: What purification strategies resolve deuteration-induced crystallization challenges?

Methodological Answer:

Deuteration can alter solubility. Mitigation strategies include:

- Solvent Screening: Use deuterated dimethyl sulfoxide (DMSO-d6) or THF-d8 for recrystallization .

- Temperature Gradients: Slow cooling (0.1°C/min) from saturated solutions improves crystal lattice formation .

- Chromatography: Reverse-phase HPLC with C18 columns, using deuterated acetonitrile/water gradients .

Literature Search: Efficient strategies to locate receptor-binding studies for this compound?

Methodological Answer:

- CAS Number Search: Use 1044658-01-6 in SciFinder or Reaxys to retrieve synthetic and pharmacological studies .

- Keyword Combinations: Pair “this compound” with “sodium channel binding” or “metabolic stability” in PubMed/Google Scholar.

- Citation Tracking: Follow references from foundational lidocaine studies (e.g., ) to identify derivative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.